molecular formula C22H23ClO4 B383619 Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 384802-99-7

Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B383619
CAS No.: 384802-99-7
M. Wt: 386.9g/mol
InChI Key: GUFXUBSEXOBVHV-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran-based organic compound characterized by three key substituents:

  • Position 2: A bulky tert-butyl group, which introduces steric hindrance and may enhance metabolic stability.
  • Position 3: An ethoxycarbonyl group (ester functionality), common in prodrug designs.

The molecular formula is C22H23ClO4, with a molecular weight of 398.87 g/mol.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClO4/c1-5-25-21(24)19-16-12-15(26-13-14-8-6-7-9-17(14)23)10-11-18(16)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFXUBSEXOBVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Cross-Coupling

For benzofuran cores bearing halogen substituents, palladium-catalyzed coupling with (2-chlorophenyl)methoxy boronic acid offers a modular route. However, this method requires pre-functionalization of the benzofuran with a bromine or iodine atom at position 5, which adds synthetic complexity.

Mitsunobu Reaction

The Mitsunobu reaction enables etherification under milder conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine. While effective for sterically hindered substrates, the high cost of reagents limits its scalability.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Cyclization-AlkylationHigh atom economy; minimal purificationRequires pre-functionalized resorcinol65–80%
Suzuki–MiyauraModular; late-stage diversificationMulti-step synthesis; costly catalysts50–70%
MitsunobuMild conditions; high regioselectivityExpensive reagents; poor scalability60–75%

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and simplicity. The cyclization-alkylation route is favored for its single-pot feasibility and compatibility with continuous flow reactors. Key adjustments for scale-up include:

  • Solvent recycling : DMF recovery via distillation reduces waste.

  • Catalyst loading : Reducing Pd catalyst concentrations in Suzuki couplings lowers costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, potentially inhibiting or activating them. The chlorophenyl group may enhance binding affinity to certain proteins, while the ester group can be hydrolyzed to release the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted benzofuran carboxylates. Below is a detailed comparison with structurally analogous derivatives, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate tert-butyl (2-chlorophenyl)methoxy C22H23ClO4 398.87 Bulky tert-butyl enhances steric shielding; Cl at ortho position
Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate tert-butyl (4-nitrophenyl)methoxy C22H23NO6 409.43 Strong electron-withdrawing nitro group; may improve binding to electron-rich targets
Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate methyl (4-methylphenyl)methoxy + Br at position 6 C20H19BrO4 427.27 Bromine increases molecular weight; methylphenyl enhances lipophilicity
Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate phenyl (3-bromophenyl)methoxy C24H19BrO4 475.32 Phenyl group at position 2 alters steric/electronic profiles; Br offers halogen bonding potential
Ethyl 2-(tert-butyl)-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate tert-butyl 2-ethoxy-2-oxoethoxy C20H26O7 378.42 Ether-linked ester group may improve solubility

Key Observations:

Phenyl groups (e.g., in ) introduce planar aromaticity, which may favor stacking interactions but reduce metabolic stability.

Substituent Effects at Position 5: Halogenated aryl groups: The 2-chlorophenyl (target) and 3-bromophenyl moieties offer distinct electronic and steric profiles. Chlorine’s smaller size may allow tighter binding in hydrophobic pockets, whereas bromine’s polarizability enhances halogen bonding . Nitro vs.

Additional Modifications :

  • Bromine at position 6 () introduces a heavy atom, which could aid crystallographic studies but may also increase toxicity risks.
  • Ether-linked esters () could improve solubility but reduce membrane permeability compared to aromatic methoxy groups.

Biological Activity

Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C22H23ClO4
  • IUPAC Name : this compound
  • Molecular Weight : 394.87 g/mol

The unique combination of a benzofuran core, a tert-butyl group, and a dichlorophenylmethoxy moiety contributes to its diverse biological activities. The steric bulk of the tert-butyl group and the electron-withdrawing effects of the dichlorophenyl may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. A review highlighted that various benzofuran derivatives have been synthesized and tested against multiple pathogens, showing promising results in inhibiting bacterial growth.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 μg/mL
Other Benzofuran DerivativeEscherichia coli10 μg/mL

In one study, compounds similar to this compound were found to have MIC values as low as 0.039 μg/mL against S. aureus, indicating strong antibacterial activity .

Anticancer Potential

Benzofurans are also being explored for their anticancer properties. The mechanism of action is believed to involve the modulation of cell proliferation pathways. This compound may inhibit specific enzymes involved in cancer cell growth.

A study investigated several benzofuran derivatives for their cytotoxic effects on cancer cell lines, revealing that certain structural modifications enhance their potency against various cancers .

Modulation of Drug Transport

Preliminary studies suggest that this compound may act as a modulator of ATP-binding cassette (ABC) transporters, which play a critical role in drug absorption and resistance mechanisms in cells. By influencing these transport dynamics, this compound could potentially enhance the efficacy of co-administered pharmaceutical agents .

Case Studies

Several case studies have highlighted the biological activity of similar benzofuran derivatives:

  • Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 0.6 μM to higher concentrations depending on the substitution pattern .
  • Cytotoxicity in Cancer Cells : Compounds with modifications similar to this compound exhibited selective cytotoxicity toward cancer cell lines while maintaining low toxicity towards normal cells .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it may interact with specific cellular receptors or enzymes, leading to altered signaling pathways associated with cell growth and resistance mechanisms.

Q & A

Basic: What are the key synthetic steps and analytical methods for preparing this benzofuran derivative?

The synthesis typically involves a multi-step pathway:

  • Step 1: Functionalization of the benzofuran core via nucleophilic substitution or esterification. For example, potassium carbonate in acetone is often used to promote etherification or ester formation under controlled temperatures (60–80°C) .
  • Step 2: Introduction of substituents like the 2-chlorophenylmethoxy group via coupling reactions, monitored by thin-layer chromatography (TLC) with solvent systems such as dichloromethane/methanol (9:1) .
  • Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity.

Analytical Validation:

  • Purity: Confirmed by HPLC with a C18 column and UV detection at 254 nm.
  • Structural Confirmation: NMR spectroscopy (¹H/¹³C) for functional group analysis and mass spectrometry (ESI-MS) for molecular weight verification .

Basic: How is the molecular structure of this compound characterized using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection: Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 100 K. Mo-Kα radiation (λ = 0.71073 Å) is used for data collection .
  • Refinement: Structures are solved using SHELXT (direct methods) and refined with SHELXL (full-matrix least-squares), achieving R1 values < 0.05 .
  • Visualization: Software like Mercury (CCDC) is used to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and generate publication-quality figures .

Advanced: How can researchers resolve contradictions in crystallographic data interpretation?

Discrepancies in bond angles or displacement parameters may arise due to:

  • Thermal Motion: Anisotropic refinement in SHELXL distinguishes static disorder from dynamic motion .
  • Twinned Crystals: The CELL_NOW tool (Bruker) identifies twin laws, and SHELXL refines twin fractions .
  • Validation: Cross-check with PLATON (Utrecht University) for symmetry errors and CIF validation reports .

Advanced: How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Variations in bioactivity often stem from:

  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Structural Analogues: Compare substituent effects. For example, replacing the 2-chlorophenyl group with a 3-fluorophenyl moiety may alter target binding .
  • Dose-Response Analysis: Use GraphPad Prism to calculate IC50/EC50 values and assess statistical significance (p < 0.05) .

Advanced: What strategies optimize synthetic yield and scalability for this compound?

  • Solvent Optimization: Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Catalysis: Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to install aryl groups with >90% yield .
  • Process Control: Use inline FTIR to monitor reaction progression and reduce byproduct formation .

Advanced: How to elucidate the mechanism of action against biological targets?

  • Molecular Docking: Use AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .
  • SAR Studies: Modify the tert-butyl group to smaller substituents (e.g., methyl) and evaluate changes in inhibitory activity .
  • Biophysical Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd values) .

Advanced: How to analyze regioselectivity challenges in benzofuran functionalization?

  • Computational Modeling: DFT calculations (Gaussian 16) predict electrophilic aromatic substitution preferences at C5 vs. C7 positions .
  • Directing Groups: Introduce a nitro group at C3 to steer methoxy group installation at C5 via steric effects .

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